Bis(oxalato)chromate(III) is a coordination compound formed by the chromium ion coordinated with two oxalate ligands. The oxalate ion, a bidentate ligand, binds to the chromium center through its two carboxylate groups, resulting in a stable octahedral geometry. This compound is notable for its unique structural properties and reactivity, which make it a subject of interest in both inorganic chemistry and materials science.
The chemistry of bis(oxalato)chromate(III) involves various reactions, including:
Several methods have been developed for synthesizing bis(oxalato)chromate(III):
Bis(oxalato)chromate(III) has several applications:
Studies on the interactions of bis(oxalato)chromate(III) with other molecules have revealed insights into its reactivity:
Several compounds share structural or functional similarities with bis(oxalato)chromate(III). Here are some notable ones:
| Compound Name | Coordination Environment | Notable Features |
|---|---|---|
| Tris(oxalato)chromate(III) | Octahedral | More stable than bis-complex; often used in studies |
| Bis(malonato)chromate(III) | Octahedral | Similar bidentate ligand but with different properties |
| Glycinato-bis(oxalato)chromate(III) | Octahedral | Incorporates amino acid; shows unique reactivity |
Bis(oxalato)chromate(III)'s uniqueness lies in its specific ligand arrangement, which influences its reactivity and stability compared to other similar compounds. Its ability to participate in both hydrolytic and redox reactions makes it particularly versatile within coordination chemistry.
The synthesis of bis(oxalato)chromate(III) typically involves the reaction of chromium(III) salts with oxalic acid in the presence of organic cations. Various studies have reported successful syntheses using different organic cations, leading to a range of hybrid compounds with distinct properties. The historical origins of oxalato-chromium chemistry can be traced back to the London winter of 1830-1831, when Dr. Wilton George Turner accidentally isolated a related compound, potassium tris(oxalato)chromate(III) trihydrate, which was described as a beautiful salt that "crystallizes in thin elongated prisms, which appear black by reflection, blue by transmitted light, and green when reduced to powder".
A typical procedure for preparing tris(oxalato)chromate(III) complexes, which can serve as precursors to bis(oxalato) species, involves suspending oxalic acid dihydrate in cold water, followed by the gradual addition of potassium dichromate with continuous stirring. The reaction can be represented as:
K₂Cr₂O₇ + 7H₂C₂O₄ → 2K₃[Cr(C₂O₄)₃] + 6CO₂ + 7H₂O
For bis(oxalato)chromate(III) complexes specifically, the synthetic approach generally involves redox reactions with chromium salts and oxalic acid in acidic media. Evidence shows that aqueous solutions of diaquabis(oxalato)chromate(III) exist as equilibrium mixtures of cis and trans isomers, with the latter favored under specific thermal conditions.
The formation kinetics of cis-diaquabis(oxalato)chromate(III) have been extensively studied. The reaction mechanism likely involves a slow initial step where the incoming oxalate ion attaches at one end, substituting a water molecule in the coordination sphere. Subsequent steps involve chelation and rearrangement to form the final complex. The pH, temperature, and presence of other ligands significantly influence the reaction rates and product distribution.
Studies on the acid-catalyzed aquation of carbonatobis(oxalato)chromate(III) complexes have provided further insights into the reaction mechanisms of these compounds. The kinetics of CO₂ uptake by chromium(III) complexes with various ligands has been investigated using stopped-flow spectrophotometry, revealing complex equilibria and reaction pathways.
The incorporation of organic cations into bis(oxalato)chromate(III) salts has emerged as a fruitful strategy for developing novel hybrid materials with diverse structures and properties. These organic-inorganic hybrid materials have attracted considerable attention due to their potential applications in fields such as molecular magnetism, catalysis, and proton conduction.
A wide range of organic cations has been successfully employed in the formation of bis(oxalato)chromate(III) hybrid salts, including:
Imidazolium: The compound (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O has been synthesized and characterized by single-crystal X-ray diffraction. This complex crystallizes in the monoclinic system with the C2/c space group.
Quinolinium: Crystal structure studies of quinolinium trans-diaquabis(oxalato-O,O')-chromate(III), [C₉H₈N][Cr(H₂O)₂(C₂O₄)₂], reveal the importance of the oxalate ion as a versatile ligand in forming coordination compounds.
Triethylammonium: The novel hybrid salt (C₆H₁₆N)[Cr(C₂O₄)₂(H₂O)₂] crystallizes in the orthorhombic system, Pbcn space group. In this structure, the triethylammonium cations exhibit disorder among two possible orientations with occupancy rates around 50%.
3,5-Dimethylpyrazole: The hybrid salt (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O has been prepared and characterized by various techniques including single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetric analysis.
Piperidinium: A novel organic-inorganic hybrid salt comprising the trans-diaquabis(oxalato)chromate(III) complex anion and piperidinium cation has been synthesized and characterized. This compound crystallizes in the chiral orthorhombic Cmc21 space group.
Guanidinium: The guanidinium t-diaqua-bis(oxalato)chromate(III) dihydrate complex has been synthesized, with red prismatic crystals suitable for X-ray diffraction.
The nature of the organic cation significantly influences the crystal packing, hydrogen bonding networks, and ultimately the physical properties of the resulting hybrid materials. Research confirms "the great flexibility of synthetic manoeuvres for the self-assembly of bis(oxalato)chromate(III) complex anions with various organic cations". This flexibility allows for the design of materials with tailored properties for specific applications.
The incorporation of protonated acyclic aliphatic amines (linear or branched) as organic cations in these hybrid salts remains relatively unexplored, presenting opportunities for future research. Such systems could potentially exhibit unique structural features and properties distinct from those observed with aromatic or cyclic amine cations.
Bis(oxalato)chromate(III) complexes exhibit structural diversity arising from variations in ancillary ligands and their spatial arrangement around the chromium center. The most common bis(oxalato)chromate(III) species feature two water molecules as ancillary ligands, but various other ligands have been incorporated to create complexes with distinct structural and chemical properties.
A notable structural feature of diaquabis(oxalato)chromate(III) complexes is the existence of geometric isomers:
Cis-diaquabis(oxalato)chromate(III): In this isomer, the two water molecules occupy adjacent coordination sites, resulting in a cis arrangement. This configuration enables specific hydrogen bonding patterns that influence the overall crystal packing.
Trans-diaquabis(oxalato)chromate(III): In this isomer, the two water molecules occupy opposite coordination sites, resulting in a trans arrangement. This geometry is commonly observed in many characterized bis(oxalato)chromate(III) salts, including the quinolinium and triethylammonium derivatives.
The kinetics of dissociation of cis-Cr(C₂O₄)₂(H₂O)₂⁻ to Cr(C₂O₄)(H₂O)₄⁺ in perchloric acid medium has been studied under different conditions, providing insights into the stability and reactivity of these isomers.
Beyond water, various other ligands have been incorporated into bis(oxalato)chromate(III) complexes:
Carbonato Ligands: The cis-carbonatobis(oxalato)chromate(III) ion has been extensively studied, particularly with respect to its aquation and formation reactions. The kinetics and mechanism of CO₂ uptake by chromium(III) complexes have been investigated using stopped-flow spectrophotometry.
Nitrogen-Donor Ligands: Complexes featuring nitrogen-donor ligands such as 2,2'-bipyrimidine have been synthesized and characterized. For instance, a polymeric two-dimensional compound with the formula [K(H₂O)Cr(C₂O₄)₂(bpym)] (bpym = 2,2'-bipyrimidine) has been reported.
Histamine and Pyridoxamine: Bis(oxalato)chromium(III) complexes with histamine (hm) and pyridoxamine (PM) have been characterized by single crystal X-ray diffraction. In these complexes, hm and PM act as bidentate ligands, coordinating through N atoms of the aminoethyl group.
Bipyridyl: The structure of bipyridylbis(oxalato)chromate(III) anion consists of discrete [Cr(bipy)(ox)₂]⁻ complex anions with distinct structural features.
Table 1 summarizes the structural features of various bis(oxalato)chromate(III) complexes with different ancillary ligands:
The choice of ancillary ligands significantly influences the overall structure, reactivity, and properties of bis(oxalato)chromate(III) complexes. This structural versatility provides a platform for designing coordination compounds with tailored characteristics for specific applications.
Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the detailed structural features of bis(oxalato)chromate(III) complexes. These studies have provided crucial information about coordination geometries, bond distances and angles, crystal packing arrangements, and intermolecular interactions.
Bis(oxalato)chromate(III) complexes with different organic cations crystallize in various crystal systems and space groups:
Imidazolium Salt: (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O crystallizes in the monoclinic system, C2/c space group, with unit cell parameters a = 10.836(1) Å, b = 7.541(1) Å, c = 16.349(3) Å, and β = 93.52(1)°.
Triethylammonium Salt: (C₆H₁₆N)[Cr(C₂O₄)₂(H₂O)₂] crystallizes in the orthorhombic system, Pbcn space group, with unit cell parameters a = 11.1776(10) Å, b = 7.6105(10) Å, c = 17.5654(2) Å, α = β = γ = 90°, V = 1494.24(3) ų, Z = 4, and Z' = 1/2.
Piperidinium Salt: The novel organic-inorganic hybrid salt comprising the trans-diaquabis(oxalato)chromate(III) complex anion and piperidinium cation crystallizes in the chiral orthorhombic Cmc21 space group.
Quinolinium Salt: The crystal structure of quinolinium trans-diaquabis(oxalato-O,O')-chromate(III) features specific packing arrangements influenced by the planar aromatic nature of the quinolinium cation.
SCXRD studies consistently reveal an octahedral coordination environment around the chromium(III) center in bis(oxalato)chromate(III) complexes. In the anionic complex [Cr(C₂O₄)₂(H₂O)₂]⁻, the chromium(III) ion is coordinated by four oxygen atoms from two bidentate oxalate ligands and two oxygen atoms from water molecules.
The coordination geometry is often described as distorted octahedral, with slight deviations from ideal bond angles and distances. For instance, in the triethylammonium salt, "the CrIII ion is six coordinated, in a distorted octahedral geometry, by four equatorial O atoms of two oxalate anions acting as chelating ligands and two O atoms from trans-coordinated water molecules occupying the apical positions with longer metal-oxygen distances".
Key structural parameters derived from SCXRD studies include:
Cr-O Bond Distances: For coordinated oxalate, typical Cr-O bond lengths range from 1.95 to 2.00 Å, while Cr-O bond lengths for coordinated water molecules are generally longer, ranging from 1.98 to 2.05 Å.
O-Cr-O Bite Angles: The chelating nature of the oxalate ligands results in O-Cr-O bite angles that are less than 90°, contributing to the distortion of the octahedral geometry.
Comparison with Tris(oxalato) Complexes: In tris(oxalato)chromate(III) complexes such as [Cr(C₂O₄)₃]³⁻, the Cr-O bond lengths are shorter (1.92-1.97 Å) compared to bis-complexes due to stronger ligand field effects.
SCXRD studies have revealed interesting features in the crystal packing of bis(oxalato)chromate(III) salts, including the presence of disorder in some structures. For example, in the triethylammonium salt, "the triethylammonium cations are disordered among two possible orientations with occupancies rates around 50% for C4, N1, C1a, C1b, C4ii, N1ii, C1aii, C1bii". Such disorder phenomena can influence the physical properties of these materials and provide insights into the dynamic behavior of the organic cations in the solid state.
The crystal packing in these complexes is largely determined by the interplay between the anionic bis(oxalato)chromate(III) complexes, the organic cations, and any solvent molecules present in the crystal lattice. The specific packing arrangements can lead to the formation of channels, layers, or three-dimensional networks with potential functional properties.
Hydrogen bonding plays a crucial role in determining the crystal packing, structural stability, and physical properties of bis(oxalato)chromate(III) complexes. The presence of coordinated water molecules, crystallization water, and various hydrogen bond donors and acceptors in the organic cations leads to the formation of extensive hydrogen bonding networks in these compounds.
Multiple types of hydrogen bonding interactions are observed in bis(oxalato)chromate(III) complexes:
O-H⋯O Hydrogen Bonds: These interactions involve the coordinated water molecules as donors and oxygen atoms from oxalate ligands or crystallization water molecules as acceptors. For instance, in the imidazolium salt (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O, "structural cohesion is established by intermolecular O–H…O hydrogen bonds connecting the ionic entities and water molecules".
N-H⋯O Hydrogen Bonds: These interactions involve the protonated nitrogen atoms in the organic cations as donors and oxygen atoms from oxalate ligands or water molecules as acceptors. In the 3,5-dimethylpyrazole salt, "the cohesion of the structure is established by intermolecular O–H...O, N–H...O hydrogen bonds which connect ionic entities and water molecules".
C-H⋯O Hydrogen Bonds: Weaker C-H⋯O interactions may also contribute to the overall crystal packing, providing additional stabilization to the structure.
In the triethylammonium salt, a 3D network is generated by intra O-H…O and inter N-H…O hydrogen-bonding interactions involving the organic cation and the complex anion. These interactions link alternate pseudo-corrugated layers together, forming a three-dimensional network and reinforcing the cohesion of the ionic structure.
The role of both coordinated and uncoordinated water molecules in these networks is particularly significant. As noted for several bis(oxalato)chromate(III) salts, "both coordinated and uncoordinated water molecules play an important role in the hydrogen-bonded system, stabilizing the structure". This highlights the critical role of water molecules not only as ligands but also as structural components that contribute to the overall stability of the crystal lattice.
In addition to hydrogen bonding, other non-covalent interactions contribute to the structural stability of bis(oxalato)chromate(III) complexes, particularly those with aromatic organic cations. For example, in the 3,5-dimethylpyrazole salt, the structure is further stabilized by "π–π stacking interactions between the rings of 3,5-dimethylpyrazole cations". Similarly, quinolinium cations in their respective bis(oxalato)chromate(III) salts can engage in π-π stacking interactions, contributing to the overall crystal packing.
These additional non-covalent interactions work in concert with hydrogen bonding and electrostatic forces to determine the three-dimensional architecture of bis(oxalato)chromate(III) hybrid materials, influencing their physical properties and potential applications.
The thermal stability of bis(oxalato)chromate(III) complexes has been investigated through thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and related techniques. These studies provide insights into the stability ranges of these compounds and their decomposition pathways.
For the piperidinium salt, thermal studies revealed that the compound is stable to heat up to 90°C. In contrast, the triethylammonium salt shows no mass loss up to 210°C, "thus confirming that the water molecules in [the compound] are bonded to chromium ion". The thermograms for this compound exhibit a 11.55% loss in weight (endothermic peak at 231°C), consistent with the loss of two coordinated water molecules (calculated weight loss of 10.0%).
The subsequent thermal decomposition typically involves the loss of coordinated water molecules, followed by the decomposition of oxalate groups and the organic components, ultimately leading to chromium oxide (Cr₂O₃) as the final residue. The specific thermal behavior depends on the nature of the organic cation, the strength of hydrogen bonding networks, and the overall crystal packing.
Bis(oxalato)chromate(III) complexes exhibit characteristic paramagnetic behavior arising from the d³ electronic configuration of chromium(III) ions in octahedral coordination environments. The chromium(III) center adopts a distorted octahedral geometry with two oxalate ligands acting as bidentate chelating agents, creating a high-spin S = 3/2 ground state [1] [2] [3].
Magnetic susceptibility measurements conducted over the temperature range 2-300 K reveal that mononuclear bis(oxalato)chromate(III) complexes display typical paramagnetic behavior at elevated temperatures, with magnetic moments ranging from 3.8 to 4.2 Bohr magnetons (BM) [1] [2]. This experimental value aligns well with the theoretical spin-only magnetic moment of 3.87 BM calculated for three unpaired electrons in the d³ configuration. The slight deviation from the spin-only value indicates the presence of orbital contributions to the magnetic moment, which is characteristic of chromium(III) complexes in octahedral environments [1] [3].
Variable-temperature magnetic susceptibility studies demonstrate that trans-diaquabis(oxalato)chromate(III) salts with various organic cations, including imidazolium and guanidinium derivatives, exhibit paramagnetic behavior following the Curie-Weiss law at high temperatures [5] [1] [2]. The chromium(III) ion maintains its d³ configuration throughout the temperature range, with the three unpaired electrons occupying the t₂g orbitals according to Hund's first rule [6] [7].
The ligand field stabilization energy (LFSE) for bis(oxalato)chromate(III) complexes is estimated at -8Dq, where Dq represents the crystal field splitting parameter . This value is lower than that observed for tris(oxalato)chromate(III) complexes (-12Dq), reflecting the reduced ligand field strength when only two oxalate ligands are coordinated to the chromium center . The weaker ligand field results in a smaller energy gap between the t₂g and eg orbitals, contributing to the magnetic properties of these complexes.
| Property | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Magnetic Moment | 3.8-4.2 BM | 2-300 | [1] [2] |
| Spin State | S = 3/2 | All temperatures | [1] [2] [3] |
| LFSE | -8Dq | Room temperature | |
| Electronic Configuration | d³ (t₂g³) | All temperatures | [6] [7] |
In contrast to the simple paramagnetic behavior of mononuclear complexes, polynuclear bis(oxalato)chromate(III) systems exhibit significant antiferromagnetic interactions mediated by oxalate bridges [1] [2] [8] [9]. These interactions become particularly pronounced at low temperatures, where deviations from simple Curie-Weiss behavior are observed.
The antiferromagnetic coupling in oxalato-bridged chromium(III) dimers has been quantified through magnetic susceptibility measurements and theoretical calculations. For the binuclear complex [NBu₄]₄[Cr₂(ox)₅]·2CHCl₃, the antiferromagnetic exchange coupling constant J was determined to be -3.1 cm⁻¹ [9]. This relatively weak coupling reflects the extended nature of the oxalate bridge and the orthogonal orientation of the magnetic orbitals on the chromium centers.
The mechanism of antiferromagnetic coupling in bis(oxalato)chromate(III) systems involves superexchange interactions through the π-system of the oxalate ligands [10] [8]. The oxalate dianion provides an efficient pathway for electron exchange between chromium(III) centers through its conjugated π-orbital system. The magnitude of the exchange coupling depends on several factors, including the Cr-O-C-C-O-Cr dihedral angle, the Cr-O bond lengths, and the overall geometry of the oxalate bridge [11] [12].
Temperature-dependent magnetic susceptibility studies reveal that antiferromagnetic interactions become dominant below approximately 50 K in most polynuclear systems [1] [2]. The magnetic data can be fitted to theoretical models that account for both single-ion anisotropy and intermolecular exchange interactions. The presence of zero-field splitting (ZFS) parameters further complicates the magnetic behavior, particularly at low temperatures where thermal population of excited states becomes negligible [13].
| Complex Type | J (cm⁻¹) | Temperature Range (K) | Coupling Mechanism |
|---|---|---|---|
| Chromium(III) Dimers | -3.1 | 300-4.2 | Oxalate superexchange |
| Imidazolium Salt | Weak AF | 2-300 | Intermolecular interactions |
| Guanidinium Salt | Weak AF | 2-300 | Intermolecular interactions |
The electronic structure and magnetic properties of bis(oxalato)chromate(III) complexes have been extensively studied using various theoretical approaches, ranging from simple crystal field theory to sophisticated ab initio quantum mechanical methods [14] [15] [16]. These theoretical investigations provide crucial insights into the spin-state energetics and magnetic exchange mechanisms.
Density functional theory (DFT) calculations have been employed to investigate the electronic structure of bis(oxalato)chromate(III) complexes, with particular emphasis on the relative stability of cis- and trans-isomers [15]. Various DFT functionals, including B3LYP, CAM-B3LYP, M06-L, PBE, TPSS, and ωB97X-D, have been used to optimize molecular geometries and calculate electronic properties. The results consistently indicate that the cis-isomer is thermodynamically more stable than the trans-isomer, with an average relative energy difference of several kJ/mol [15].
The angular overlap model (AOM) has proven particularly effective for analyzing the metal-oxygen interactions in bis(oxalato)chromate(III) complexes [16]. This approach treats the metal-oxygen interactions as locally anisotropic and includes explicit treatment of the second coordination sphere. The AOM parameters successfully reproduce both the quartet absorption bands and sharp doublet emission lines observed in the optical spectra of these complexes [16].
Molecular orbital theory calculations reveal that the highest occupied molecular orbitals (HOMO) in bis(oxalato)chromate(III) complexes are primarily of chromium d-orbital character, while the lowest unoccupied molecular orbitals (LUMO) involve π* orbitals of the oxalate ligands [14] [17]. The HOMO-LUMO gap provides information about the optical transitions and electronic excitation energies.
The theoretical treatment of spin-orbit coupling in bis(oxalato)chromate(III) complexes requires sophisticated approaches that account for the mixing of different spin multiplicities [19] [12]. The magnitude of spin-orbit coupling constants depends on the specific ligand environment and can influence both the magnetic anisotropy and the optical selection rules for electronic transitions.
| Theoretical Method | Application | Key Parameters | Accuracy Level |
|---|---|---|---|
| DFT (B3LYP) | Geometry optimization | Exchange-correlation functional | Good for structure |
| TDDFT | Excited states | Oscillator strengths | Good for UV-Vis |
| CASSCF | Multi-reference systems | Active space selection | Excellent for spin states |
| AOM | Ligand field analysis | eπ, eσ parameters | Excellent for spectra |
The optical activity of bis(oxalato)chromate(III) complexes represents a fascinating aspect of their electronic structure, particularly when chiral auxiliary ligands are incorporated into the coordination sphere [20] [21] [22] [23]. The inherent chirality of these complexes arises from the non-superimposable mirror image arrangements of the ligands around the chromium center, leading to Δ (delta) and Λ (lambda) enantiomeric forms.
Bis(oxalato)chromate(III) complexes with additional nitrogen-donor ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, exhibit significant optical activity due to their chiral configurations [20] [21] [22]. The photochemical behavior of these complexes includes photoracemization processes, where irradiation with circularly polarized light can induce conversion between enantiomeric forms. Studies of bis(oxalato)(1,10-phenanthroline)chromate(III) have provided detailed insights into the wavelength and intensity dependence of photoracemization, revealing evidence for both quartet and doublet excited state pathways [20].
Circular dichroism (CD) spectroscopy serves as a powerful tool for characterizing the optical activity of chiral bis(oxalato)chromate(III) complexes [24] [25] [22]. The CD spectra typically exhibit characteristic Cotton effects in the visible and near-UV regions, corresponding to d-d transitions and charge transfer bands. The magnitude and sign of the CD signals depend on the absolute configuration of the complex and the nature of the auxiliary ligands [22] [23].
The optical activity of bis(oxalato)chromate(III) complexes can be enhanced through complexation with chiral organic cations or through the formation of diastereomeric salts with optically active counterions [21] [22]. Chiral recognition studies have demonstrated that cinchona alkaloid cations can effectively discriminate between enantiomeric forms of bis(oxalato)(1,10-phenanthroline)chromate(III) complexes, leading to preferential crystallization of one enantiomer [21].
Theoretical calculations of circular dichroism spectra require sophisticated quantum mechanical approaches that account for both magnetic and electric dipole transitions [25] [26]. Time-dependent density functional theory (TDDFT) with appropriate functionals can provide reasonable predictions of CD spectra, although the accurate reproduction of Cotton effect magnitudes remains challenging [26].
The relationship between molecular structure and optical activity in bis(oxalato)chromate(III) complexes follows established principles of coordination chemistry stereochemistry. The chelate ring conformations of the oxalate ligands contribute to the overall chirality of the complex, with λ (lambda) and δ (delta) conformations corresponding to specific twist angles of the five-membered chelate rings [23].
| Complex Type | CD Activity | Configuration | Detection Method |
|---|---|---|---|
| Bis(oxalato)chromate(III) | None | Achiral (trans) | No CD signal |
| With phenanthroline | Strong | Chiral (Δ/Λ) | Visible CD |
| With bipyridine | Moderate | Chiral (Δ/Λ) | UV-Vis CD |
| Tris(oxalato)chromate(III) | Strong | Chiral (Δ/Λ) | NCD spectroscopy |